Epoxy Fluor 7

Description

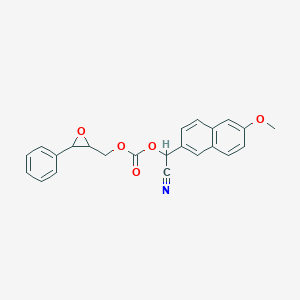

Structure

3D Structure

Properties

IUPAC Name |

[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHFVICVWRKCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic and Enzymatic Properties of Epoxy Fluor 7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Epoxy Fluor 7 (also known as CMNPC), a key fluorogenic substrate used for the sensitive detection of soluble epoxide hydrolase (sEH) activity. This document outlines its spectroscopic characteristics, the mechanism of fluorescence generation, and detailed experimental protocols for its application in research and high-throughput screening.

Spectroscopic and Physicochemical Properties

This compound itself is essentially non-fluorescent. Its utility lies in its enzymatic conversion by soluble epoxide hydrolase (sEH) into a highly fluorescent product, 6-methoxy-2-naphthaldehyde (B117158). The key quantitative data for this compound and its fluorescent product are summarized below.

| Property | Value | Notes |

| Product Excitation Max (λex) | 330 nm | For the fluorescent product, 6-methoxy-2-naphthaldehyde.[1][2] |

| Product Emission Max (λem) | 465 nm | For the fluorescent product, 6-methoxy-2-naphthaldehyde.[1][2] |

| Molecular Formula | C₂₃H₁₉NO₅ | For the substrate, this compound.[3] |

| Molecular Weight | 389.4 g/mol | For the substrate, this compound. |

| CAS Number | 863223-43-2 | For the substrate, this compound. |

| Purity | ≥98% | As commonly supplied for research applications. |

| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 5 mg/mL | For the substrate, this compound. |

| Quantum Yield (Φ) | Not readily available | Data for 6-methoxy-2-naphthaldehyde is not widely reported. |

| Molar Extinction Coefficient (ε) | Not readily available | Data for 6-methoxy-2-naphthaldehyde is not widely reported. |

Mechanism of Fluorescence Generation

The fluorescence observed in assays using this compound is the result of a multi-step enzymatic reaction. Initially, the non-fluorescent this compound substrate is hydrolyzed by the C-terminal hydrolase domain of soluble epoxide hydrolase (sEH). This reaction opens the epoxide ring to form an unstable diol intermediate. This intermediate then undergoes a rapid, spontaneous intramolecular cyclization and decomposition. The process releases a cyanide ion and yields the stable, highly fluorescent aldehyde, 6-methoxy-2-naphthaldehyde. The intensity of the fluorescence at 465 nm is directly proportional to the amount of this aldehyde produced and thus reflects the sEH enzyme's activity.

Experimental Protocols

The following is a representative protocol for measuring soluble epoxide hydrolase activity in purified enzyme preparations or cell lysates using this compound. This protocol is based on methodologies described by Jones et al. (2005) and in various commercially available assay kits.

Required Reagents and Materials

-

This compound (CMNPC) stock solution (e.g., 1 mM in DMSO)

-

Purified recombinant sEH or cell lysate containing sEH

-

Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA, or 100 mM Sodium Phosphate (pH 7.4) containing 0.1 mg/mL BSA.

-

Black, flat-bottom 96-well microplates (for fluorescence reading)

-

Microplate fluorometer with excitation at ~330 nm and emission at ~465 nm

-

Thermostatically controlled plate reader or incubator (30°C or 37°C)

-

6-methoxy-2-naphthaldehyde (for generating a standard curve)

-

sEH inhibitors (optional, for control experiments)

Assay Procedure

-

Prepare Reagents : Thaw all reagents and keep them on ice. Prepare the desired volume of Assay Buffer.

-

Prepare Standard Curve : Create a serial dilution of 6-methoxy-2-naphthaldehyde in Assay Buffer to generate a standard curve for quantifying the amount of product formed.

-

Enzyme/Lysate Preparation : Dilute the sEH enzyme or cell lysate to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range for purified enzyme.

-

Plate Setup :

-

Add 150 µL of the diluted enzyme/lysate solution to the wells of the black 96-well plate.

-

Include wells for a "no enzyme" control (150 µL of Assay Buffer only) to measure background substrate hydrolysis.

-

If using inhibitors, pre-incubate the enzyme/lysate with the inhibitor for a set time (e.g., 5-15 minutes) at the assay temperature before adding the substrate.

-

-

Pre-incubation : Pre-incubate the plate at the assay temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate Reaction :

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A common final concentration in the well is 5-10 µM.

-

Start the enzymatic reaction by adding 50 µL of the diluted this compound solution to each well.

-

-

Fluorescence Measurement : Immediately place the plate in the fluorometer. Measure the fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every 1-2 minutes for a period of 10-60 minutes.

-

Data Analysis :

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Determine the rate of reaction (increase in fluorescence per unit time) from the linear portion of the kinetic curve.

-

Use the standard curve to convert the rate of fluorescence increase into the rate of product formation (e.g., nmol/min).

-

Calculate the specific activity of the enzyme (e.g., nmol/min/mg of protein).

-

Applications in Research and Drug Development

This compound is a valuable tool for studying the function of soluble epoxide hydrolase. Its high sensitivity makes it superior to older colorimetric substrates, allowing for the detection of low levels of enzyme activity. Its primary application is in high-throughput screening (HTS) campaigns to identify and characterize novel inhibitors of sEH. Since sEH inhibition is a therapeutic target for conditions like hypertension and inflammation, this assay is crucial in the early stages of drug discovery and for determining the structure-activity relationships of potential drug candidates.

References

Technical Guide: Photophysical Characterization of Epoxy Fluor 7

Audience: Researchers, scientists, and drug development professionals.

Introduction to Epoxy Fluor 7

This compound is a fluorogenic substrate used to measure the enzymatic activity of soluble epoxide hydrolase (sEH).[1][2] Upon hydrolysis by sEH, the non-fluorescent this compound is converted into a highly fluorescent product, allowing for sensitive detection of enzyme activity.[1][2] This substrate is noted for its stability in aqueous solutions and offers approximately two-fold greater sensitivity than previously used colorimetric substrates.[2]

Quantitative Photophysical Data

A thorough review of scientific literature and technical datasheets did not yield specific quantitative values for the fluorescence quantum yield and photostability of this compound. This section typically presents such data in a tabular format for easy comparison. For novel research, it is imperative to experimentally determine these values. The following sections outline the detailed experimental protocols for such characterization.

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (Φ) | Data not available | - |

| Photostability (Photobleaching Rate) | Data not available | - |

| Excitation Maximum (λex) | 330 nm | |

| Emission Maximum (λem) | 465 nm |

Experimental Protocols

The following are detailed methodologies for the determination of fluorescence quantum yield and photostability, adapted for a fluorescent substrate like this compound.

3.1. Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with a cuvette holder

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

A suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Appropriate solvent (e.g., DMSO, Ethanol)

-

Precision micropipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of both the this compound and the quantum yield standard in the same solvent. The concentrations should be adjusted to have an absorbance between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of this compound and the standard at the chosen excitation wavelength (e.g., 330 nm).

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each dilution of this compound and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure identical experimental settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each sample.

-

Plot the integrated fluorescence intensity versus the absorbance for both this compound and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

-

Calculation: The quantum yield of this compound (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

3.2. Determination of Photostability

Photostability is a measure of a fluorophore's resistance to photobleaching when exposed to excitation light.

Materials and Equipment:

-

Fluorescence microscope equipped with a light source (e.g., mercury lamp, laser) and a sensitive camera (e.g., CCD or EMCCD).

-

Alternatively, a spectrofluorometer capable of time-course measurements.

-

This compound solution.

-

Microscope slides and coverslips or cuvettes.

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound at a concentration suitable for fluorescence imaging or measurement.

-

Mount the solution on a microscope slide or place it in a cuvette.

-

-

Initial Fluorescence Measurement:

-

Acquire an initial fluorescence image or measure the initial fluorescence intensity (I₀) using a low excitation power to minimize photobleaching during this initial measurement.

-

-

Continuous Illumination:

-

Expose the sample to continuous illumination using the desired excitation wavelength at a constant power.

-

Record fluorescence images or measure the fluorescence intensity at regular time intervals (t).

-

-

Data Analysis:

-

Quantify the fluorescence intensity (I_t) from the acquired images or measurements at each time point.

-

Plot the normalized fluorescence intensity (I_t / I₀) as a function of time.

-

-

Determination of Photobleaching Rate:

-

The decay in fluorescence intensity over time can often be fitted to an exponential decay function to determine the photobleaching rate constant (k).

-

Alternatively, the photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined from the plot.

-

Visualizations

4.1. Experimental Workflow for Quantum Yield Determination

Caption: Workflow for relative quantum yield determination.

4.2. Experimental Workflow for Photostability Assessment

Caption: Workflow for assessing fluorophore photostability.

References

Technical Guide: Mechanism of Action of Epoxy Fluor 7 for Quantifying Soluble Epoxide Hydrolase Activity

Audience: Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Fluorogenic Substrate Approach

Epoxy Fluor 7 does not function as a conventional cell labeling agent that covalently binds to a wide range of cellular components. Instead, it is a highly specific, reactive fluorogenic substrate designed for the sensitive quantification of soluble epoxide hydrolase (sEH) enzyme activity.[1][2][3] The "labeling" in this context is the generation of a fluorescent signal that is directly proportional to the enzymatic activity present in a sample, such as a cell lysate.

The underlying principle is a two-step enzymatic process:

-

Enzymatic Hydrolysis: The sEH enzyme recognizes and catalyzes the hydrolysis of the epoxide ring on the this compound molecule. This reaction adds a water molecule across the epoxide, converting it into a vicinal diol.[1] This initial product is an unstable intermediate.

-

Fluorophore Release: The resulting diol intermediate rapidly undergoes a spontaneous self-immolative cyclization and decomposition. This process releases the highly fluorescent aldehyde, 6-methoxy-2-naphthaldehyde (B117158) .[1]

The key to this assay is the significant difference in fluorescence between the substrate and the product. The intact this compound substrate is weakly fluorescent, whereas the 6-methoxy-2-naphthaldehyde product exhibits a strong fluorescent signal. This allows for a high signal-to-noise ratio, enabling the detection of sEH activity with high sensitivity.

The chemical structure of this compound is cyano(6-methoxy-2-napthalenyl)methyl [(2,3)-3-phenyloxiranyl]methyl ester, carbonic acid.

Quantitative Data Summary

The fluorescence of the final product can be monitored to determine the rate of the enzymatic reaction. This data is essential for kinetic studies and for screening potential inhibitors of sEH.

Table 1: Spectroscopic and Physicochemical Properties

| Parameter | Value | Reference |

| Full Chemical Name | cyano(6-methoxy-2-napthalenyl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate | |

| CAS Number | 863223-43-2 | |

| Molecular Formula | C₂₃H₁₉NO₅ | |

| Molecular Weight | 389.4 g/mol | |

| Excitation Wavelength | 330 nm | |

| Emission Wavelength | 465 nm | |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 5 mg/ml |

Table 2: Michaelis-Menten Kinetic Parameters for sEH

This table summarizes the kinetic constants for the hydrolysis of this compound (referred to as substrate 7 in the source) by purified recombinant human and murine sEH.

| Enzyme Source | KM (μM) | kcat (s⁻¹) | kcat/KM (s⁻¹μM⁻¹) |

| Human sEH | 10.6 ± 1.1 | 3.9 ± 0.1 | 0.368 |

| Murine sEH | 13.4 ± 1.0 | 2.3 ± 0.1 | 0.172 |

Data sourced from Jones et al., 2005.

Experimental Protocols

The following is a generalized protocol for a continuous kinetic assay to measure sEH activity in cell lysates or with purified enzyme using this compound. This protocol is based on methodologies described in multiple research articles.

Reagents and Materials

-

This compound: Stock solution in DMSO (e.g., 1 mM).

-

Assay Buffer: 25 mM BisTris-HCl, pH 7.0, containing 0.1 mg/ml Bovine Serum Albumin (BSA).

-

Sample: Purified recombinant sEH or cell/tissue lysate.

-

Positive Control Inhibitor (Optional): A known sEH inhibitor like AUDA (12-(3-adamantan-1-yl-ureido) dodecanoic acid) to confirm specificity.

-

Microplate Reader: Capable of fluorescence measurement with excitation at ~330 nm and emission at ~465 nm, with temperature control.

-

96-well Black Microplates: Low-fluorescence plates are recommended.

Experimental Workflow

Detailed Method

-

Prepare the Plate: Add the assay buffer to the wells of a 96-well black microplate.

-

Add Sample: Add the cell lysate or purified enzyme solution to each well. The final protein concentration will need to be optimized to ensure the reaction rate is within the linear range of the instrument.

-

Inhibitor Incubation (Optional): For control wells, add a known sEH inhibitor (e.g., AUDA to a final concentration of 50 µM) and incubate for 5-15 minutes at 30°C. This step is crucial to confirm that the measured fluorescence is specifically due to sEH activity.

-

Equilibrate: Place the microplate in the reader and allow it to equilibrate to the desired temperature (e.g., 30°C or 37°C).

-

Initiate Reaction: Add the this compound substrate to all wells to initiate the reaction. A typical final concentration is 5-10 µM.

-

Measure Fluorescence: Immediately begin kinetic measurements of fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) every 30-60 seconds for a period of 10 to 30 minutes.

-

Data Analysis:

-

Plot fluorescence units versus time for each well.

-

Identify the linear portion of the curve and calculate the slope (initial velocity, V₀) using linear regression.

-

The sEH-specific activity is the difference between the rate in the absence and presence of the specific inhibitor.

-

For Michaelis-Menten kinetics, repeat the assay with varying concentrations of this compound and plot the initial velocities against substrate concentration.

-

Conclusion

This compound is a powerful tool for researchers studying the role of soluble epoxide hydrolase in various physiological and pathological processes. Its mechanism of action, based on enzyme-triggered fluorophore release, provides a sensitive and continuous method for quantifying sEH activity. This enables high-throughput screening of potential sEH inhibitors, which are being investigated as therapeutics for conditions such as hypertension, inflammation, and pain. Understanding its function as a specific enzymatic substrate, rather than a general cell stain, is critical for its proper application in a research setting.

References

Applications of Novel Fluorescent Probes in Molecular Biology: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Novel Fluorescent Probes

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit light at a longer wavelength.[1][2] This property, known as fluorescence, has made them indispensable tools in molecular biology, allowing for the visualization and quantification of a wide range of biological processes with high sensitivity and spatiotemporal resolution.[2][3][4] Recent advancements in probe design and synthesis have led to the development of "novel" fluorescent probes with enhanced characteristics such as improved brightness, photostability, specificity, and responsiveness to their local environment. These probes are engineered to report on specific biological events, such as changes in ion concentration, enzyme activity, or the presence of specific biomolecules like nucleic acids and proteins.

The core of a fluorescent probe consists of a fluorophore, a molecule responsible for the fluorescence emission. The specificity of the probe is conferred by a recognition moiety that selectively interacts with the target of interest. The design of these probes often incorporates sophisticated chemical mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT), to modulate the fluorescence signal upon target binding or enzymatic activity. This guide provides a comprehensive overview of the applications of these advanced fluorescent tools in key areas of molecular biology research and drug development.

Live-Cell Imaging

Live-cell imaging with fluorescent probes enables the real-time visualization of cellular structures and dynamic processes in their native context. This technique provides invaluable insights into cell health, signaling pathways, and the mechanism of action of therapeutic compounds.

Data Presentation: Photophysical Properties of Common Fluorophores for Live-Cell Imaging

| Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features & Applications |

| Fluorescein | ~494 | ~518 | >0.9 | High quantum yield, pH-sensitive, widely used for labeling. |

| Rhodamine | ~550 | ~573 | ~0.3-0.9 | High photostability, less pH-sensitive than fluorescein. |

| BODIPY | ~503 | ~512 | >0.9 | High photostability, narrow emission spectra, less sensitive to solvent polarity and pH. |

| Cyanine (e.g., Cy5) | ~649 | ~664 | ~0.28 | Far-red emission minimizes cellular autofluorescence. |

| Si-Rhodamine | ~640-660 | ~660-680 | ~0.3-0.4 | Far-red to near-infrared emission, suitable for deep-tissue imaging. |

Experimental Protocol: General Live-Cell Imaging

-

Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Ensure cells are healthy and at an appropriate confluency.

-

Probe Loading:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in pre-warmed imaging medium to the final working concentration (typically in the nM to low µM range).

-

Remove the culture medium from the cells and replace it with the probe-containing imaging medium.

-

Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a CO2 incubator to allow for probe uptake.

-

-

Washing: Gently wash the cells with pre-warmed imaging medium to remove excess unbound probe and reduce background fluorescence.

-

Imaging:

-

Mount the sample on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2.

-

Use the appropriate laser lines and emission filters for the specific fluorophore.

-

Minimize light exposure to reduce phototoxicity by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.

-

Acquire images using a sensitive camera, such as a cooled CCD or sCMOS.

-

Visualization: Live-Cell Imaging Workflow

Caption: A generalized workflow for live-cell imaging experiments.

Detection of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cell signaling and pathophysiology. Fluorescent probes offer high sensitivity and spatial resolution for detecting specific ROS in biological systems.

Data Presentation: Performance of Boronate-Based ROS Probes

| Probe Name | Target ROS | Limit of Detection (LOD) | Key Features | Reference |

| Peroxy Green 1 (PG1) | H₂O₂ | Endogenous levels | Monoboronate probe with improved sensitivity over earlier versions. | |

| Peroxy Crimson 1 (PC1) | H₂O₂ | Endogenous levels | Red-shifted emission for reduced autofluorescence. | |

| TCBT-OMe | HClO/ClO⁻ | 0.16 nM | ESIPT-based probe with high selectivity. | |

| HMBT-LW | O₂•⁻ | 7.4 µM | ESIPT-based probe for rapid superoxide (B77818) detection. | |

| ABAH-LW | ONOO⁻ | N/A | Ratiometric boronate probe for peroxynitrite visualization in the ER. |

Experimental Protocol: Detection of Intracellular H₂O₂ with a Boronate-Based Probe

-

Cell Preparation: Culture cells (e.g., HeLa or RAW 264.7 macrophages) on a glass-bottom dish to ~70% confluency.

-

Probe Loading:

-

Prepare a 1 mM stock solution of a boronate probe (e.g., Peroxy Green 1) in DMSO.

-

Dilute the stock solution to a final concentration of 5-10 µM in serum-free medium.

-

Wash cells once with PBS and then incubate with the probe solution for 30-60 minutes at 37°C.

-

-

ROS Induction (Optional): To induce endogenous H₂O₂ production, treat cells with a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 1 µg/mL for 15-30 minutes.

-

Imaging:

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh imaging medium.

-

Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the chosen probe (e.g., ~488 nm excitation and ~500-550 nm emission for Peroxy Green 1).

-

Acquire a baseline image before adding any stimulant and then acquire time-lapse images after stimulation.

-

-

Data Analysis: Quantify the change in fluorescence intensity within defined regions of interest (ROIs) over time.

Visualization: Signaling Pathway of H₂O₂ Detection by a Boronate Probe

Caption: Mechanism of H₂O₂ detection by a boronate-based probe.

Nucleic Acid Visualization

Fluorescent probes for nucleic acids allow for the visualization of DNA and RNA in both fixed and living cells, providing insights into genome organization, gene expression, and RNA trafficking.

Data Presentation: Comparison of Nucleic Acid Probes

| Probe Type | Target | Principle | Advantages | Limitations |

| Intercalating Dyes | dsDNA | Binds to the major or minor groove of DNA. | Simple to use, strong signal enhancement. | Often not sequence-specific, can be mutagenic. |

| Hybridization Probes | Specific DNA/RNA sequences | Labeled oligonucleotides bind to complementary sequences. | High sequence specificity. | Requires cell fixation and permeabilization for FISH. |

| Molecular Beacons | Specific RNA sequences | Stem-loop structure with a fluorophore and quencher; fluoresces upon target binding. | High signal-to-noise ratio, suitable for live-cell imaging. | Complex design, potential for non-specific opening. |

| FRET Probes | Adjacent RNA sequences | Two probes labeled with a donor and acceptor bind to adjacent sites, enabling FRET. | Ratiometric detection, good for quantifying interactions. | Requires labeling with two fluorophores, sensitive to distance and orientation. |

Experimental Protocol: Fluorescence In Situ Hybridization (FISH)

-

Sample Preparation:

-

Fix cells in 4% paraformaldehyde for 15 minutes.

-

Permeabilize cells with 70% ethanol (B145695) and store at -20°C.

-

-

Hybridization:

-

Prepare a hybridization buffer containing the fluorescently labeled oligonucleotide probe.

-

Denature the cellular DNA by heating the sample.

-

Apply the probe solution to the sample and incubate overnight in a humidified chamber to allow for hybridization.

-

-

Washing: Wash the sample with a series of buffers to remove the unbound probe.

-

Counterstaining and Mounting:

-

Counterstain the nuclei with a DNA dye like DAPI.

-

Mount the coverslip with an anti-fade mounting medium.

-

-

Imaging: Visualize the fluorescent signal using a confocal or widefield fluorescence microscope.

Visualization: Molecular Beacon Workflow

Caption: Operating principle of a molecular beacon probe.

Protein Labeling and Interaction Studies

Fluorescently labeling proteins is crucial for studying their localization, dynamics, and interactions within the cellular environment. Techniques range from immunofluorescence to the use of genetically encoded tags and small molecule probes.

Data Presentation: Methods for Fluorescent Protein Labeling

| Method | Principle | Suitability | Advantages | Disadvantages |

| Immunofluorescence | A fluorescently labeled antibody binds to the protein of interest. | Fixed cells | High specificity and signal amplification possible with secondary antibodies. | Not suitable for live-cell imaging, requires cell fixation and permeabilization. |

| Fluorescent Proteins (e.g., GFP) | The gene of the fluorescent protein is fused to the gene of the protein of interest. | Live and fixed cells | Allows for real-time tracking in living cells. | The large tag can sometimes interfere with protein function or localization. |

| Self-Labeling Tags (e.g., SNAP-tag) | A genetically encoded tag that covalently reacts with a specific fluorescent ligand. | Live and fixed cells | Allows for the use of bright and photostable organic dyes in live cells. | Requires expression of a fusion protein and addition of a synthetic ligand. |

| Bioorthogonal Labeling | An unnatural amino acid is incorporated into the protein, which then reacts with a fluorescent probe. | Live and fixed cells | Small modification to the protein, highly specific reaction. | Requires genetic manipulation and addition of the unnatural amino acid and probe. |

Experimental Protocol: Förster Resonance Energy Transfer (FRET) Microscopy for Protein-Protein Interactions

-

Cell Transfection: Co-transfect cells with plasmids encoding two interacting proteins, one fused to a donor fluorophore (e.g., CFP) and the other to an acceptor fluorophore (e.g., YFP).

-

Sample Preparation: Plate the transfected cells on glass-bottom dishes. Include control samples expressing only the donor or only the acceptor.

-

Image Acquisition:

-

Use a confocal microscope equipped for FRET imaging.

-

Acquire three images:

-

Donor Image: Excite at the donor's excitation wavelength and collect at the donor's emission wavelength.

-

Acceptor Image: Excite at the acceptor's excitation wavelength and collect at the acceptor's emission wavelength.

-

FRET Image: Excite at the donor's excitation wavelength and collect at the acceptor's emission wavelength (sensitized emission).

-

-

-

Correction for Crosstalk:

-

Image the donor-only sample to determine the bleed-through of donor emission into the acceptor channel.

-

Image the acceptor-only sample to determine the direct excitation of the acceptor by the donor's excitation wavelength.

-

-

FRET Efficiency Calculation: Apply correction factors to the FRET image and calculate the FRET efficiency using established algorithms. A high FRET efficiency indicates that the two proteins are in close proximity (<10 nm).

Visualization: FRET Signaling Pathway

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Monitoring Enzyme Activity

Enzyme-activated fluorescent probes are powerful tools for monitoring enzymatic activity in real-time within complex biological systems. These probes are typically designed to be non-fluorescent or "caged" until they are processed by a specific enzyme, leading to a "turn-on" fluorescence signal.

Data Presentation: Characteristics of Enzyme-Activated Probes

| Enzyme Target | Probe Design Principle | Fluorophore Released | Application |

| β-Galactosidase | Hydrolysis of a galactose moiety from a caged fluorophore. | Fluorescein, Resorufin | Reporter gene assays, cell viability. |

| Caspases | Cleavage of a specific peptide sequence (e.g., DEVD) linked to a fluorophore. | Rhodamine 110 | Apoptosis detection. |

| γ-Glutamyltransferase (GGT) | Cleavage of a glutamyl amide from a quenched fluorophore. | Indocyanine, Sila-rhodamine | Cancer imaging. |

| Monoamine Oxidases (MAOs) | MAO-catalyzed reaction on a responsive moiety linked to a pre-fluorophore. | Various | Neurotransmitter metabolism studies, disease diagnosis. |

Experimental Protocol: Measuring Caspase-3 Activity during Apoptosis

-

Cell Culture and Induction of Apoptosis:

-

Plate cells (e.g., HeLa) in a glass-bottom dish.

-

Induce apoptosis by treating the cells with a known apoptosis-inducing agent (e.g., staurosporine, 1 µM) for 2-4 hours. Include a non-treated control group.

-

-

Probe Loading:

-

Add a cell-permeable, caspase-3-activated fluorescent probe (e.g., a rhodamine 110-based probe with a DEVD peptide) to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C.

-

-

Imaging:

-

Wash the cells to remove the excess probe.

-

Image both the treated and control cells using a fluorescence microscope.

-

Use the appropriate filter set for the released fluorophore (e.g., rhodamine 110: ~499 nm excitation, ~521 nm emission).

-

-

Analysis: Compare the fluorescence intensity between the apoptotic and control cells. A significant increase in fluorescence in the treated cells indicates the activation of caspase-3.

Visualization: Mechanism of an Enzyme-Activated Probe

Caption: General mechanism of an enzyme-activated fluorescent probe.

Drug Discovery and High-Throughput Screening (HTS)

Fluorescent probes are integral to modern drug discovery, enabling high-throughput screening (HTS) for the identification of new drug candidates. They are used to develop assays that measure various cellular responses to compounds, such as changes in enzyme activity, protein-protein interactions, or cell viability.

Data Presentation: Fluorescent Assays in HTS

| Assay Type | Principle | Readout | Application in Drug Discovery |

| Fluorescence Intensity (FI) | A change in the overall brightness of the sample. | Increased or decreased fluorescence. | Enzyme activity assays, cell viability assays. |

| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescent molecule upon binding to a larger molecule. | Change in polarization value. | Screening for inhibitors of protein-protein or protein-nucleic acid interactions. |

| FRET | Measures the energy transfer between two fluorophores as a reporter of molecular proximity. | Ratiometric change in donor and acceptor emission. | Screening for modulators of protein-protein interactions or conformational changes. |

| Time-Resolved FRET (TR-FRET) | Uses long-lifetime lanthanide donors to reduce background fluorescence. | Ratiometric signal with a time delay. | Robust HTS assays with high signal-to-noise. |

Experimental Protocol: High-Throughput Screening Workflow for Enzyme Inhibitors

-

Assay Development:

-

Optimize the concentrations of the enzyme, the enzyme-activated fluorescent probe (substrate), and the test compounds in a microplate format (e.g., 96- or 384-well plates).

-

Determine the optimal incubation time for the enzymatic reaction.

-

-

Compound Plating: Use robotic liquid handlers to dispense a library of chemical compounds into the microplates, with each well containing a different compound. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Reagent Addition: Add the enzyme and the fluorescent substrate to all wells of the microplates.

-

Incubation: Incubate the plates for the predetermined time at a controlled temperature to allow the enzymatic reaction to proceed.

-

Plate Reading: Read the fluorescence intensity in each well using a microplate reader.

-

Data Analysis:

-

Normalize the data to the controls.

-

Calculate the percent inhibition for each compound.

-

Identify "hits" as compounds that cause a significant reduction in fluorescence signal (indicating enzyme inhibition).

-

Visualization: HTS Workflow for Drug Discovery

Caption: A typical high-throughput screening workflow.

Conclusion and Future Outlook

Novel fluorescent probes have revolutionized molecular biology by enabling researchers to visualize and quantify biological processes with unprecedented detail. The continued development of probes with improved photophysical properties, enhanced specificity, and novel activation mechanisms will further expand their applications. Future directions include the design of probes for multiplexed imaging of several analytes simultaneously, the development of probes for advanced imaging modalities like super-resolution microscopy, and the creation of theranostic probes that combine diagnostic imaging with therapeutic action. These advancements promise to provide deeper insights into the complexities of cellular function and accelerate the discovery of new diagnostics and therapies.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Reactivity of Epoxide Groups with Biomolecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of epoxide groups with critical biomolecules. Epoxides, three-membered cyclic ethers, are a class of reactive electrophiles that can be found in a variety of xenobiotics and are also generated endogenously. Their high reactivity, driven by the relief of ring strain upon nucleophilic attack, makes them potent alkylating agents for biomacromolecules such as DNA and proteins. This interaction can have significant biological consequences, ranging from therapeutic effects to toxicity and carcinogenesis. A thorough understanding of these reactions is therefore crucial for drug development, toxicology, and the broader biomedical sciences.

Core Principles of Epoxide Reactivity

Epoxides are susceptible to nucleophilic attack, leading to the opening of the strained three-membered ring. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the epoxide. In biological systems, the reaction is often with nucleophilic sites on biomolecules.

Reaction with Nucleic Acids: DNA is a primary target for electrophilic attack by epoxides. The most nucleophilic site in DNA is the N7 position of guanine, making it a frequent site of alkylation. Adduct formation at this site can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic site, a mutagenic lesion. Other nucleophilic centers in DNA, such as the N3 of adenine (B156593) and the N1 of adenine, can also be targets, albeit to a lesser extent.[1]

Reaction with Proteins: The side chains of several amino acids contain nucleophilic groups that can react with epoxides. Cysteine and histidine are particularly reactive due to the presence of a thiol and an imidazole (B134444) group, respectively. Alkylation of these residues can alter protein structure and function, leading to enzyme inhibition or activation, or disruption of protein-protein interactions.

Quantitative Analysis of Epoxide Reactivity

The rate and specificity of epoxide reactions with biomolecules are critical determinants of their biological effects. The following tables summarize key quantitative data from the literature on the kinetics of these reactions.

| Epoxide | Biomolecule/Nucleophile | Parameter | Value | Conditions | Reference |

| Aflatoxin B1 exo-8,9-epoxide | Calf thymus DNA | Kd | 1.4 mM | 25°C | [2][3] |

| Aflatoxin B1 exo-8,9-epoxide | Guanine in DNA | Rate of reaction | 35 s-1 | 25°C | [2][3] |

| Aflatoxin B1 exo-8,9-epoxide | H2O | Rate of hydrolysis | 0.6 s-1 | 25°C, pH 7.4 | |

| 1-Oxiranylpyrene | DNA | k (hydrolysis) | 4.6 x 10-4 s-1 | 5 mM phosphate (B84403) buffer, 0.1 M NaCl, pH 7 | |

| 1-Oxiranylpyrene | DNA | K (noncovalent binding) | 4000 M-1 | 5 mM phosphate buffer, 0.1 M NaCl, pH 7 | |

| Benzo[a]pyrene diol epoxide | DNA | K (noncovalent binding) | 4000 M-1 | 5 mM phosphate buffer, 0.1 M NaCl, pH 7 |

Table 1: Reaction Kinetics of Epoxides with DNA. This table presents kinetic parameters for the reaction of various epoxides with DNA, highlighting the rates of adduct formation and hydrolysis, as well as binding affinities.

| Epoxide | Nucleophile | Reaction Type | Activation Energy (Eact, kcal/mol) | Conditions | Reference |

| Ethylene (B1197577) epoxide | Adenine (N6) | SN2 ring opening (microsolvated) | 28.06 | DFT calculation | |

| Ethylene epoxide | Guanine (N2) | SN2 ring opening (microsolvated) | 28.64 | DFT calculation | |

| Ethylene epoxide | Cytosine (N4) | SN2 ring opening (microsolvated) | 28.37 | DFT calculation | |

| Ethylene epoxide | Adenine | SN2 ring opening (gas phase) | 53.51 | DFT calculation | |

| Ethylene epoxide | Guanine | SN2 ring opening (gas phase) | 55.76 | DFT calculation | |

| Ethylene epoxide | Cytosine | SN2 ring opening (gas phase) | 56.93 | DFT calculation |

Table 2: Theoretical Activation Energies for Epoxide Reactions with Nucleobases. This table provides theoretically calculated activation energies for the SN2 ring-opening reaction of ethylene epoxide with the exocyclic amino groups of adenine, guanine, and cytosine, both in a microsolvated environment and in the gas phase.

Detoxification Pathways

To mitigate the harmful effects of epoxides, organisms have evolved enzymatic detoxification systems. The two primary pathways involve epoxide hydrolases and glutathione (B108866) S-transferases.

Epoxide Hydrolases (EHs): These enzymes catalyze the hydrolysis of epoxides to their corresponding, and generally less reactive, diols. There are two main forms: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). While both are involved in detoxification, sEH also plays a crucial role in regulating signaling pathways by metabolizing endogenous signaling epoxides like epoxyeicosatrienoic acids (EETs).

Glutathione S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of epoxides with the endogenous antioxidant glutathione (GSH). The resulting glutathione conjugates are more water-soluble and are readily excreted from the body.

Signaling Pathways Involving Epoxides

Endogenously produced epoxides, particularly those derived from the metabolism of arachidonic acid, act as important signaling molecules.

Epoxyeicosatrienoic Acid (EET) Signaling Pathway

Epoxyeicosatrienoic acids (EETs) are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases. They are involved in a variety of physiological processes, including vasodilation and the modulation of inflammation. The biological activity of EETs is terminated by their hydrolysis to dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH). EETs are thought to exert their effects through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades.

Caption: The Epoxyeicosatrienoic Acid (EET) signaling pathway.

Leukotoxin and Leukotoxin Diol Signaling

Leukotoxin, a linoleic acid-derived epoxide, and its hydrated metabolite, leukotoxin diol, are involved in inflammatory responses. Both molecules can induce neutrophil chemotaxis through a pathway that is distinct from that of the well-known chemoattractant fMLP. This signaling involves pertussis toxin-sensitive G-proteins and phosphatidylinositol-3-kinase (PI3-K). The conversion of leukotoxin to the more potent leukotoxin diol is catalyzed by soluble epoxide hydrolase.

Caption: The Leukotoxin and Leukotoxin Diol signaling pathway.

Experimental Protocols

Quantification of N7-Guanine Adducts in DNA by LC-MS/MS

This protocol outlines a general procedure for the sensitive detection and quantification of N7-guanine adducts in DNA samples.

1. DNA Isolation:

-

Isolate DNA from cells or tissues using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).

-

Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop) to determine concentration and purity.

2. DNA Hydrolysis:

-

To release the N7-guanine adducts, perform neutral thermal hydrolysis.

-

Incubate the DNA sample (typically 50-100 µg) in a buffer (e.g., 10 mM sodium cacodylate, pH 7.4) at 100°C for 30-60 minutes. This treatment specifically cleaves the glycosidic bond of the adducted purines.

-

Alternatively, for the analysis of the deoxyguanosine adduct, enzymatic hydrolysis can be performed using a cocktail of nucleases (e.g., nuclease P1, alkaline phosphatase).

3. Sample Cleanup:

-

After hydrolysis, centrifuge the sample to pellet the remaining DNA.

-

Collect the supernatant containing the released adducts.

-

Perform solid-phase extraction (SPE) to clean up the sample and enrich for the adducts. A C18 SPE cartridge is commonly used.

4. LC-MS/MS Analysis:

-

Analyze the cleaned-up sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution, typically with a mobile phase consisting of water and acetonitrile (B52724) or methanol, both containing a small amount of a modifier like formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use selected reaction monitoring (SRM) for quantification. The SRM transitions will be specific for the parent ion (the adducted guanine) and a characteristic fragment ion.

-

Quantification: Create a calibration curve using a synthetic standard of the N7-guanine adduct of interest. Spike a known amount of a stable isotope-labeled internal standard into the samples to correct for variations in sample processing and instrument response. The amount of adduct in the sample is determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Caption: Experimental workflow for DNA adduct quantification.

Analysis of Protein Alkylation by Mass Spectrometry

This protocol provides a general workflow for identifying and characterizing protein modifications by epoxides.

1. Protein Extraction and Preparation:

-

Extract proteins from cells or tissues using a suitable lysis buffer containing protease inhibitors.

-

Quantify the protein concentration using a standard protein assay (e.g., BCA assay).

2. Protein Digestion:

-

Reduce disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).

-

Alkylate free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Digest the proteins into peptides using a protease, most commonly trypsin.

3. Peptide Cleanup and Fractionation:

-

Desalt the peptide mixture using a C18 SPE cartridge.

-

For complex samples, peptide fractionation by strong cation exchange (SCX) or high-pH reversed-phase chromatography can be performed to reduce sample complexity before LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

Chromatography: Separate the peptides using a reversed-phase C18 column with a gradient of acetonitrile in water with formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

-

Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the peptides and proteins. The search parameters should include the expected mass shift corresponding to the epoxide modification on potential nucleophilic amino acid residues (e.g., cysteine, histidine). The MS/MS spectra will provide fragmentation information that can be used to pinpoint the exact site of modification on the peptide sequence.

Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)

This protocol describes a common fluorometric assay to measure the activity of sEH.

1. Reagent Preparation:

-

sEH Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA).

-

sEH Enzyme: Prepare a solution of purified or recombinant sEH in the assay buffer.

-

Substrate: Use a fluorogenic substrate such as cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate (CMNPC). Prepare a stock solution in DMSO.

-

Inhibitor (for control): A known sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA), can be used as a positive control for inhibition.

2. Assay Procedure:

-

In a 96-well microplate, add the sEH enzyme solution to the wells.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5 minutes at 30°C).

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of the epoxide by sEH releases a fluorescent product. The excitation and emission wavelengths will depend on the specific substrate used (for CMNPC, excitation is ~330 nm and emission is ~465 nm).

3. Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.

-

To determine the specific activity of the enzyme, use a standard curve of the fluorescent product to convert the rate of fluorescence increase to the rate of product formation.

-

For inhibitor studies, calculate the percent inhibition relative to a control reaction without the inhibitor. IC50 values can be determined by measuring the activity at a range of inhibitor concentrations.

Glutathione S-Transferase (GST) Activity Assay (Spectrophotometric)

This protocol outlines a classic spectrophotometric assay for measuring GST activity using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.

1. Reagent Preparation:

-

GST Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 6.5).

-

Enzyme Source: Prepare a cell lysate or a purified GST enzyme solution in the assay buffer.

-

Glutathione (GSH) Solution: Prepare a fresh solution of reduced glutathione in the assay buffer.

-

CDNB Solution: Prepare a stock solution of 1-chloro-2,4-dinitrobenzene in ethanol.

2. Assay Procedure:

-

In a cuvette or a 96-well plate, combine the assay buffer, GSH solution, and the enzyme source.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the CDNB solution.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The conjugation of GSH to CDNB, catalyzed by GST, results in a product that absorbs light at this wavelength.

3. Data Analysis:

-

Calculate the rate of change in absorbance per minute from the linear portion of the reaction curve.

-

Use the molar extinction coefficient of the GSH-CDNB conjugate (9.6 mM-1cm-1) to calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of protein.

References

Illuminating the Machinery of Life: A Technical Guide to Fluorescent Probes for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, the ability to observe dynamic processes in real-time is paramount to unraveling the complexities of life and disease. Fluorescent probes have emerged as indispensable tools, casting light on the inner workings of living cells with remarkable specificity and resolution. This in-depth technical guide provides a comprehensive overview of fluorescent probes for live-cell imaging, focusing on their practical application, quantitative properties, and the signaling pathways they help to elucidate.

Core Principles of Fluorescent Probes

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This phenomenon, known as fluorescence, allows for the visualization of specific cellular components and processes. The utility of a fluorescent probe is determined by several key photophysical properties, including its molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light to emitted light), and photostability.[1][2][3] The brightness of a fluorophore is the product of its extinction coefficient and quantum yield.[1][2]

A Versatile Toolkit: Classes of Fluorescent Probes

The arsenal (B13267) of fluorescent probes available to researchers is vast and can be broadly categorized into three main classes:

-

Small-Molecule Dyes: These are synthetically created organic molecules that can be designed to target specific cellular structures or molecules. Common examples include fluorescein, rhodamine, BODIPY, and cyanine (B1664457) dyes. Their small size often allows for good cell permeability and minimal disruption to cellular processes.

-

Fluorescent Proteins: Genetically encoded probes, such as the revolutionary Green Fluorescent Protein (GFP) and its numerous derivatives, can be fused to a protein of interest, allowing for its visualization and tracking within the cell. This approach offers high specificity for labeling proteins.

-

Fluorescent Nanoprobes: These include quantum dots and other nanoparticles that exhibit bright and photostable fluorescence. Their unique optical properties make them suitable for long-term imaging and tracking applications.

Quantitative Comparison of Common Fluorescent Probes

For the effective design of fluorescence imaging experiments, a quantitative understanding of probe characteristics is essential. The following tables summarize key photophysical properties of commonly used fluorescent probes.

Table 1: Photophysical Properties of Selected Organic Dyes

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92 | 65,320 |

| Alexa Fluor 568 | 578 | 603 | 91,300 | 0.69 | 62,997 |

| Alexa Fluor 647 | 650 | 668 | 239,000 | 0.33 | 78,870 |

| ATTO 488 | 501 | 523 | 90,000 | 0.80 | 72,000 |

| ATTO 565 | 563 | 592 | 120,000 | 0.80 | 96,000 |

| ATTO 647N | 644 | 669 | 150,000 | 0.65 | 97,500 |

Data compiled from various sources, including.

Table 2: Properties of Common Calcium Ion Indicators

| Indicator | Excitation Max (nm) (Ca²⁺-bound) | Emission Max (nm) (Ca²⁺-bound) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) (Ca²⁺-bound) | Quantum Yield (Φ) (Ca²⁺-bound) | Dissociation Constant (Kd) |

| Fluo-4 | 494 | 516 | ~85,000 | ~0.14 | ~345 nM |

| Fluo-3FF | ~506 | ~526 | ~88,000 | ~0.15 | ~42 µM |

| Cal-520 | 492 | 514 | ~75,000 | ~0.75 | ~320 nM |

| Fura-2 | 340/380 | 510 | ~30,000 | ~0.23 | ~145 nM |

| X-Rhod-1 | 580 | 602 | ~90,000 | ~0.30 | ~700 nM |

Data compiled from various sources, including product data sheets and.

Visualizing Cellular Processes: Signaling Pathways and Experimental Workflows

Fluorescent probes are instrumental in dissecting complex signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate key cellular processes that can be monitored using these powerful tools.

Calcium Signaling Pathway

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes. Fluorescent Ca²⁺ indicators are crucial for visualizing the spatial and temporal dynamics of these signaling events.

Caption: Agonist-induced GPCR signaling leading to intracellular calcium release detected by Fluo-4.

Reactive Oxygen Species (ROS) in Mitochondria

Mitochondria are a primary source of reactive oxygen species (ROS), which play dual roles as both damaging agents and signaling molecules. Specific fluorescent probes can detect mitochondrial ROS production.

Caption: Detection of mitochondrial superoxide production using the fluorescent probe MitoSOX Red.

Apoptosis Signaling Pathway (Intrinsic)

Apoptosis, or programmed cell death, is a fundamental process in development and tissue homeostasis. The intrinsic pathway is initiated by intracellular stress and involves the mitochondria.

Caption: Key events in the intrinsic apoptosis pathway and their detection with fluorescent probes.

Detailed Experimental Protocols

The successful application of fluorescent probes in live-cell imaging relies on meticulous experimental design and execution. Below are detailed protocols for common applications.

Protocol 1: Live-Cell Imaging of Mitochondria with MitoTracker™ Red CMXRos

MitoTracker™ probes are cell-permeant dyes that selectively accumulate in mitochondria, driven by the mitochondrial membrane potential.

Materials:

-

MitoTracker™ Red CMXRos (e.g., Thermo Fisher Scientific, Cat. No. M7512)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filters for red fluorescence (Excitation/Emission: ~579/599 nm)

Procedure:

-

Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos: Dissolve 50 µg of MitoTracker™ Red CMXRos in 94.4 µL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

Prepare the working solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) imaging medium to a final concentration of 25-500 nM. The optimal concentration should be determined empirically for each cell type. A starting concentration of 100 nM is often effective.

-

Cell Staining: a. Remove the culture medium from the cells. b. Add the pre-warmed MitoTracker™ working solution to the cells. c. Incubate for 15-45 minutes at 37°C in a CO₂ incubator.

-

Wash: a. Remove the staining solution. b. Wash the cells twice with pre-warmed imaging medium to remove excess probe.

-

Imaging: a. Add fresh, pre-warmed imaging medium to the cells. b. Image the cells immediately on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use appropriate filter sets for red fluorescence.

Notes:

-

For some cell types, fixation after staining is possible. A common method is to fix with 3.7-4% formaldehyde (B43269) in pre-warmed medium for 15 minutes at 37°C. However, it is always recommended to image live cells if possible, as fixation can sometimes alter the staining pattern.

-

High concentrations of the probe or prolonged incubation times can be toxic to cells.

Protocol 2: Measurement of Intracellular Calcium Dynamics with Fluo-4 AM

Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester of the calcium indicator Fluo-4. Once inside the cell, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye.

Materials:

-

Fluo-4 AM (e.g., Thermo Fisher Scientific, Cat. No. F14201)

-

Pluronic® F-127, 20% solution in DMSO

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, or other suitable physiological buffer

-

Cells cultured on glass-bottom dishes

-

Fluorescence microscope with filters for green fluorescence (Excitation/Emission: ~494/516 nm)

-

Agonist or stimulus to induce calcium signaling

Procedure:

-

Prepare the Fluo-4 AM loading solution: a. Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. b. For a final loading concentration of 1-5 µM, dilute the Fluo-4 AM stock solution in pre-warmed (37°C) HBSS. c. Add Pluronic® F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in dye dispersal. For example, add 1 µL of 20% Pluronic® F-127 for every 1 mL of loading solution. Vortex to mix.

-

Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed HBSS. c. Add the Fluo-4 AM loading solution to the cells. d. Incubate for 30-60 minutes at 37°C or room temperature. The optimal loading time and temperature should be determined for each cell type.

-

Wash and De-esterification: a. Remove the loading solution. b. Wash the cells two to three times with pre-warmed HBSS to remove extracellular dye. c. Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging: a. Mount the dish on the fluorescence microscope. b. Acquire a baseline fluorescence image series. c. Add the desired stimulus (e.g., agonist, ionophore) to the cells and immediately begin acquiring a time-lapse image series to capture the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

Notes:

-

Probenecid can be added to the loading and imaging buffers to inhibit anion exchangers that can extrude the dye from the cells.

-

It is crucial to minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.

Conclusion

Fluorescent probes have revolutionized our ability to peer into the living cell, providing unprecedented insights into its structure, function, and signaling networks. This guide has provided a foundational overview of the types of probes available, their quantitative properties, and their application in studying key cellular pathways. By understanding the principles behind these powerful tools and employing rigorous experimental protocols, researchers can continue to illuminate the intricate and dynamic processes that define life.

References

Methodological & Application

Application Notes and Protocols for Epoxy Fluor 7: A Fluorescent Substrate for Measuring Soluble Epoxide Hydrolase Activity

Introduction

Epoxy Fluor 7 is a sensitive fluorogenic substrate designed for the measurement of soluble epoxide hydrolase (sEH) activity.[1][2] It is not a traditional protein labeling reagent that forms a stable covalent bond with a protein for visualization. Instead, it is a tool for quantifying the enzymatic activity of sEH, which plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), signaling molecules involved in regulating blood pressure and inflammation.[1][3][4]

The assay principle is based on the enzymatic hydrolysis of the non-fluorescent this compound by sEH. This reaction yields a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be quantified to determine the enzyme's activity. The fluorescence is measured at an excitation maximum of 330 nm and an emission maximum of 465 nm. This method offers approximately two-fold greater sensitivity compared to previous colorimetric substrates. These characteristics make this compound a valuable tool for high-throughput screening of sEH inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in sEH activity assays.

| Parameter | Value | Reference |

| Excitation Wavelength | 330 nm | |

| Emission Wavelength | 465 nm | |

| Recommended Final Concentration | 10 µM | |

| Purity | >98% | |

| Molecular Weight | 389.4 g/mol |

Experimental Protocols

Preparation of Reagents

a. This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a stock solution of 10 mM this compound in anhydrous DMSO.

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When stored at -20°C, the solution should be used within one month; at -80°C, it is stable for up to six months.

b. Assay Buffer:

-

Prepare a suitable assay buffer, for example, 25 mM Tris-HCl, pH 7.4.

c. Enzyme Solution:

-

Prepare a solution of purified sEH or cell lysate containing sEH in the assay buffer. The final concentration of the enzyme should be determined empirically based on the specific activity of the preparation.

sEH Activity Assay Protocol

This protocol is designed for a 96-well plate format, suitable for use with a fluorescence plate reader.

-

Prepare the reaction mixture: In each well of a 96-well plate, add the following components:

-

Assay Buffer

-

sEH enzyme solution or cell lysate

-

For inhibitor studies, add the inhibitor at the desired concentration.

-

-

Pre-incubate: Pre-incubate the plate at 37°C for 15 minutes. This step is particularly important when testing inhibitors to allow for binding to the enzyme.

-

Initiate the reaction: Add this compound stock solution to each well to a final concentration of 10 µM.

-

Measure fluorescence: Immediately begin measuring the fluorescence intensity at an excitation of 330 nm and an emission of 465 nm. Take readings every 2 minutes for a total of 60 minutes using a fluorescence plate reader set to 37°C.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

For inhibitor studies, calculate the percent inhibition relative to a control reaction without the inhibitor.

-

IC₅₀ values can be determined by plotting the percent inhibition against a range of inhibitor concentrations.

-

Visualizations

Caption: Signaling pathway of sEH in arachidonic acid metabolism.

Caption: Experimental workflow for the sEH activity assay.

References

Step-by-step guide for using Epoxy Fluor 7 in immunofluorescence

Clarification on the Use of Epoxy Fluor 7

Initial research indicates that this compound is not a fluorescent dye used for labeling antibodies in immunofluorescence. Instead, this compound is a fluorogenic substrate for the enzyme soluble epoxide hydrolase (sEH).[1][2][3] It is used in biochemical assays to measure the activity of sEH.[1][2] When this compound is hydrolyzed by sEH, it produces a fluorescent product that can be detected. The excitation and emission maxima of this fluorescent product are approximately 330 nm and 465 nm, respectively.

This document will provide a detailed, step-by-step guide for a general immunofluorescence protocol, a technique where fluorescently labeled antibodies are used to detect specific target antigens within cells or tissues.

Introduction to Immunofluorescence

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins or other antigens within a sample. This method can be used to determine the subcellular localization of a target, observe changes in protein expression, and analyze the co-localization of different molecules.

There are two main methods of immunofluorescence:

-

Direct Immunofluorescence: The primary antibody that recognizes the target antigen is directly conjugated to a fluorophore. This method is simpler and faster.

-

Indirect Immunofluorescence: An unlabeled primary antibody first binds to the target antigen. Then, a secondary antibody, which is conjugated to a fluorophore and recognizes the primary antibody, is used for detection. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.

This guide will focus on the more common indirect immunofluorescence method.

Experimental Protocols

I. Reagent and Sample Preparation

A. Reagents

| Reagent | Preparation |

| Phosphate Buffered Saline (PBS) | 1X solution, pH 7.2-7.4. |

| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use commercially available, methanol-free formaldehyde. |

| Permeabilization Buffer | 0.1-0.5% Triton X-100 or 0.5% Saponin in PBS. |

| Blocking Buffer | 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS. |

| Primary Antibody Dilution Buffer | 1% BSA in PBS. |

| Secondary Antibody Dilution Buffer | 1% BSA in PBS. |

| Mounting Medium | Antifade mounting medium, with or without a nuclear counterstain like DAPI. |

B. Sample Preparation (Adherent Cells on Coverslips)

-

Place sterile glass coverslips into the wells of a cell culture plate.

-

Seed cells onto the coverslips and culture until they reach the desired confluency (typically 60-80%).

-

Gently wash the cells with PBS.

II. Indirect Immunofluorescence Staining Protocol

-

Fixation:

-

Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular antigens):

-

Add permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Add blocking buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in antibody dilution buffer.

-

Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer. Protect from light from this step onwards.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each in the dark.

-

-

Counterstaining (Optional):

-

If a nuclear counterstain is desired, incubate with a solution of DAPI or Hoechst in PBS for 5-10 minutes.

-

Wash once with PBS.

-

-

Mounting:

-

Carefully remove the coverslip from the well and invert it onto a drop of mounting medium on a microscope slide.

-

Seal the edges of the coverslip with clear nail polish to prevent drying.

-

Store the slides at 4°C in the dark until imaging.

-

III. Data Presentation: Typical Experimental Parameters

| Parameter | Recommended Range/Value | Notes |

| Cell Confluency | 60-80% | Over-confluent cells can lead to artifacts. |

| Fixation Time | 10-15 minutes | Over-fixation can mask epitopes. |

| Permeabilization Time | 10 minutes | Over-permeabilization can damage cell morphology. |

| Blocking Time | 30-60 minutes | |

| Primary Antibody Dilution | 1:100 - 1:1000 | Optimal dilution should be determined empirically. |

| Primary Antibody Incubation | 1 hour at RT or overnight at 4°C | Longer incubation at 4°C can increase signal. |

| Secondary Antibody Dilution | 1:200 - 1:2000 | |

| Secondary Antibody Incubation | 1 hour at RT |

Mandatory Visualization

Caption: Indirect Immunofluorescence Experimental Workflow.

Troubleshooting Common Immunofluorescence Issues

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | - Inactive primary or secondary antibody- Incorrect antibody dilution- Insufficient permeabilization- Photobleaching of the fluorophore | - Use a new aliquot of antibody- Optimize antibody concentration- Increase permeabilization time or change agent- Minimize exposure to light; use antifade mounting medium |

| High Background | - Primary or secondary antibody concentration too high- Inadequate blocking- Insufficient washing | - Decrease antibody concentrations- Increase blocking time or change blocking agent- Increase the number and duration of wash steps |

| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody- Aggregates in antibody solution | - Run controls (e.g., secondary antibody only)- Centrifuge antibody solutions before use |

| Autofluorescence | - Intrinsic fluorescence of the cells or tissue | - Use a different fixative (e.g., methanol (B129727) instead of glutaraldehyde)- Treat with a quenching agent like sodium borohydride |

References

Application Notes and Protocols for Epoxy Fluor 7 Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy Fluor 7 is a fluorogenic substrate for soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in regulating inflammation and vascular tone. sEH metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into their less active corresponding diols.[1][2][3] The hydrolysis of this compound by sEH generates a highly fluorescent product, allowing for the sensitive detection of sEH activity in both purified enzyme preparations and cellular assays.[4][5] These application notes provide detailed protocols for the use of this compound to stain both fixed and live cells, enabling researchers to investigate the activity and localization of sEH in various cell types.

Data Presentation

Table 1: Spectral Properties of this compound Hydrolysis Product

| Property | Value |

| Excitation Maximum | 330 nm |

| Emission Maximum | 465 nm |

| Fluorophore | 6-methoxy-2-naphthaldehyde |

Table 2: Recommended Reagent Concentrations and Incubation Times

| Application | Reagent | Concentration | Incubation Time | Temperature |

| Live Cell Staining | This compound | 1-10 µM | 30-60 minutes | 37°C |

| Fixed Cell Staining | This compound | 5-20 µM | 60-120 minutes | Room Temperature |

| Fixation | Paraformaldehyde (PFA) | 4% in PBS | 15 minutes | Room Temperature |

| Permeabilization | Triton X-100 or Saponin | 0.1-0.5% in PBS | 10-15 minutes | Room Temperature |

Experimental Protocols

Protocol 1: Staining of Live Cells with this compound

This protocol allows for the real-time measurement of sEH activity in living cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Live cells cultured on glass-bottom dishes or appropriate imaging plates

-

Live cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 1-10 mM stock solution. Store the stock solution at -20°C or -80°C, protected from light.

-

Cell Culture: Plate cells on glass-bottom dishes or imaging plates and culture until they reach the desired confluency.

-

Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) live cell imaging medium to a final working concentration of 1-10 µM.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live cell imaging medium.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~330 nm, Emission: ~465 nm).

Protocol 2: Staining of Fixed and Permeabilized Cells with this compound

This protocol is suitable for endpoint assays and for co-staining with antibodies targeting intracellular antigens.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cells cultured on coverslips or in multi-well plates

-

Phosphate-buffered saline (PBS)

-